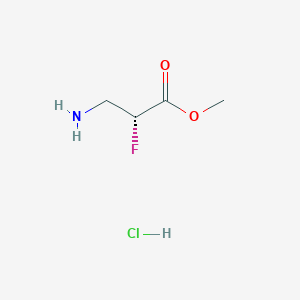
Methyl (R)-3-amino-2-fluoropropanoate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-3-amino-2-fluoropropanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl ester group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-2-fluoropropanoate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of hydrochloric acid. One common method includes using trimethylchlorosilane as a catalyst, which offers mild reaction conditions and good yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and distillation, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-3-amino-2-fluoropropanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often with halides or other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrohalic Acids (HX): Used for substitution reactions, converting the amino group into different functional groups.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives, while oxidation can produce carboxylic acids or other oxidized forms .
Applications De Recherche Scientifique
Methyl ®-3-amino-2-fluoropropanoate hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Methyl ®-3-amino-2-fluoropropanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can influence various biochemical pathways, making the compound a valuable tool for studying molecular mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-amino-2-fluoropropanoate: Lacks the hydrochloride component, which can affect its solubility and reactivity.
3-amino-2-fluoropropanoic acid: The carboxylic acid form, which has different chemical properties and applications.
Uniqueness
Methyl ®-3-amino-2-fluoropropanoate hydrochloride stands out due to its combination of functional groups, which provide unique reactivity and stability. The presence of the hydrochloride component enhances its solubility in aqueous solutions, making it more versatile for various applications .
Propriétés
Formule moléculaire |
C4H9ClFNO2 |
|---|---|
Poids moléculaire |
157.57 g/mol |
Nom IUPAC |
methyl (2R)-3-amino-2-fluoropropanoate;hydrochloride |
InChI |
InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(5)2-6;/h3H,2,6H2,1H3;1H/t3-;/m1./s1 |
Clé InChI |
PEPPPSUJKNPBDA-AENDTGMFSA-N |
SMILES isomérique |
COC(=O)[C@@H](CN)F.Cl |
SMILES canonique |
COC(=O)C(CN)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chloro-3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13043054.png)

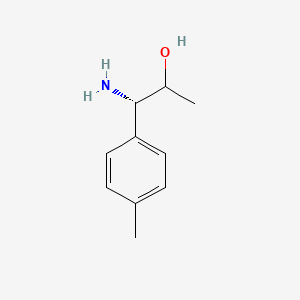
![(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043079.png)
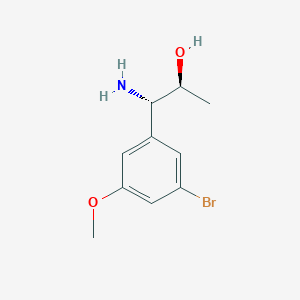
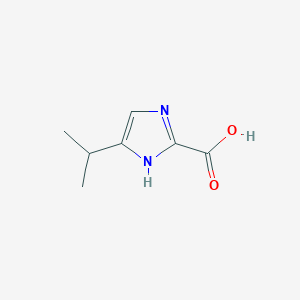
![Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13043088.png)

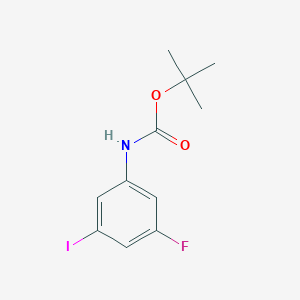
![Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13043101.png)

